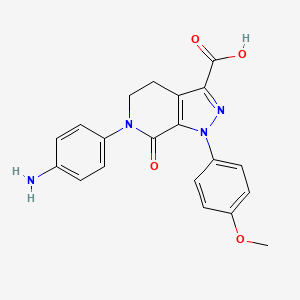

Dabigatran Etexilate N-Oxide Inner Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .

Molecular Structure Analysis

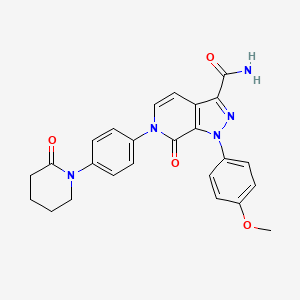

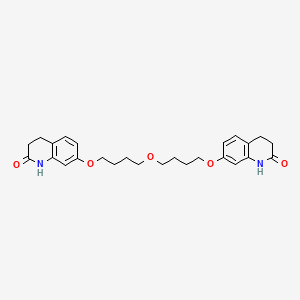

Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical And Chemical Properties Analysis

Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .科学的研究の応用

Treatment of Acute Venous Thromboembolism (VTE)

Dabigatran Etexilate has been approved for the treatment of acute venous thromboembolism (VTE) and prevention of VTE recurrence . It is an oral prodrug of dabigatran, a selective, reversible, competitive, direct thrombin inhibitor . In randomized phase III trials, long-term treatment with oral dabigatran etexilate 150 mg twice daily for 6 months after initial parenteral anticoagulation was noninferior to dose-adjusted warfarin with regard to the incidence of recurrent symptomatic VTE or related death .

Prevention of VTE Recurrence

In randomized trials of patients with previously treated VTE, extended dabigatran etexilate treatment was noninferior to warfarin and significantly more effective than placebo with regard to the incidence of recurrent VTE or related death .

Pharmacokinetics and Pharmacodynamics

Dabigatran has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Treatment of Thromboembolic Complications

Ongoing clinical trials are investigating its use in the treatment of thromboembolic complications, following acute coronary syndromes .

Reduction of Primary Tumor Growth and Metastasis

Studies testing the effects of dabigatran treatment in a syngeneic mouse model of breast cancer demonstrated a reduction in both primary tumor growth and metastasis .

Reduction of Plaque Area and Stenosis

Another study in a procoagulant/atherosclerotic mouse model demonstrated that dabigatran significantly reduced plaque area and stenosis after a carotid cuff injury .

作用機序

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

Dabigatran Etexilate N-Oxide Inner Salt is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of Dabigatran Etexilate N-Oxide Inner Salt can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

Safety and Hazards

Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

将来の方向性

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran Etexilate N-Oxide Inner Salt involves the oxidation of Dabigatran Etexilate to form the N-oxide derivative, followed by the formation of the inner salt through acid-base reaction.", "Starting Materials": [ "Dabigatran Etexilate", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Dabigatran Etexilate is dissolved in acetic acid and water.", "Hydrogen peroxide is added to the solution to oxidize Dabigatran Etexilate to Dabigatran Etexilate N-oxide.", "The solution is then neutralized with sodium hydroxide to form the inner salt of Dabigatran Etexilate N-oxide.", "The inner salt is isolated and purified through crystallization or other suitable methods." ] } | |

CAS番号 |

1381757-44-3 |

分子式 |

C34H41N7O6 |

分子量 |

643.73 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)